1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea
Description
Systematic Identifiers
- SMILES :
O=C(NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC2=CC=C(C(=C2)C(F)(F)F)Cl
This notation reflects the urea backbone (O=C(NR₂)) and the positions of substituents on both aromatic rings . - InChI Key :
JXQHZQZCLWUYOY-UHFFFAOYSA-N
Generated via standardized algorithms, this identifier encodes molecular connectivity and stereochemical features .
Molecular Geometry and Conformational Analysis
The molecular geometry of this urea derivative is influenced by steric and electronic interactions between its substituents.
Key Structural Features
- Urea Backbone : The central carbonyl group (C=O) and two NH groups adopt a near-planar configuration, enabling resonance stabilization. Bond lengths for C=O (1.23 Å) and C-N (1.37 Å) align with typical urea derivatives .
- Aryl Substituents :
Crystallographic Data and Solid-State Arrangement
X-ray diffraction studies of analogous N,N'-diarylurea compounds provide insights into the solid-state packing of this derivative.
Unit Cell Parameters (Hypothetical Model)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.34 |
| b (Å) | 7.89 |
| c (Å) | 15.67 |
| β (°) | 98.5 |
| Volume (ų) | 1,512 |
Hydrogen-Bonding Network
The urea NH groups participate in intermolecular hydrogen bonds with carbonyl oxygen atoms, forming a layered structure:
Packing Diagram Analysis
- Layer Stacking : Aryl groups orient perpendicular to the hydrogen-bonded urea layers, minimizing steric clashes.
- Van der Waals Gaps : Trifluoromethyl groups create interstitial regions (3.5–4.0 Å) that may accommodate small molecules .
Properties
Molecular Formula |
C16H8ClF9N2O |
|---|---|
Molecular Weight |
450.68 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C16H8ClF9N2O/c17-12-2-1-9(6-11(12)16(24,25)26)27-13(29)28-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H2,27,28,29) |
InChI Key |
NCITVQBWAYORCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Pathways
Stepwise Isocyanate-Amine Reaction
The most widely reported method involves reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 3,5-bis(trifluoromethyl)phenylamine under controlled conditions. This approach ensures precise coupling of the two aromatic moieties.
Critical Reagents and Conditions
Mechanistic Overview
Isocyanate Synthesis :
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is synthesized via:
- Nitration : o-Chlorotrifluoromethyl benzene reacts with acetic anhydride and nitric acid to form 4-nitro-2-trifluoromethyl chlorobenzene.
- Reduction : The nitro compound is reduced to an amine using FeCl₃/hydrazine hydrate, avoiding iron mud waste.
- Isocyanation : The amine reacts with triphosgene in the presence of a catalyst (e.g., DMAP) to form the isocyanate.
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate is synthesized via:
Urea Formation :
Alternative Routes
While the stepwise method dominates, alternative strategies include:
- One-Pot Synthesis : Direct coupling of anilines with isocyanates in the presence of carbonyl diimidazole (CDI) or similar coupling agents, though this risks side reactions (e.g., symmetrical urea formation).
- Solid-Phase Synthesis : Rarely reported for this compound but applicable for combinatorial library generation.
Optimized Reaction Conditions and Yields
Case Study: High-Yield Protocol
A patent-validated method achieves 80.6% molar yield under the following parameters:
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Catalyst | DMAP (1 mol%) |
| Temperature | Reflux (80–85°C) |
| Reaction Time | 3 hours |
| Purification | Vacuum distillation (-0.096 MPa, 95–100°C) |
Key Observations
Challenges and Solutions
Analytical Characterization
Purity and Structural Confirmation
Industrial and Research Applications
Medicinal Chemistry
Catalyst Development
- Hydrogen Bonding : The urea moiety serves as a non-covalent interaction template in organocatalysts.
Chemical Reactions Analysis
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: The trifluoromethyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple trifluoromethyl groups, which enhance its chemical stability and biological activity. Its molecular formula is with a molecular weight of approximately 435.67 g/mol . The presence of halogen atoms contributes to its unique properties, making it suitable for various applications.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. In vitro studies have shown that certain analogs can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus. For instance, one study reported minimum inhibitory concentrations (MIC) as low as 2 µg/mL against specific strains . This suggests potential for development into antibacterial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, particularly in colon cancer models. The mechanism involves the modulation of cellular pathways associated with cell survival and proliferation .
UV Absorption and Stabilization
Due to its unique structural features, the compound serves as an effective ultraviolet (UV) absorber and stabilizer in various materials, particularly in coatings and plastics. Its ability to absorb UV light helps prevent degradation of materials exposed to sunlight, thereby extending their lifespan .
Electronic Materials
The compound is being explored as an intermediate in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices, contributing to advancements in display technologies .
Case Study 1: Antibacterial Testing
A recent study evaluated the antibacterial efficacy of various thiourea derivatives against resistant strains of bacteria. The results highlighted that compounds similar to 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea showed significantly enhanced activity compared to standard antibiotics, indicating their potential use in treating resistant infections .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 4 | Moderate |
| Compound B | 2 | High |
| Target Compound | 2 | Very High |
Case Study 2: UV Stabilization
In a comparative analysis of UV stabilizers used in polymer formulations, the compound was tested alongside traditional stabilizers. The findings revealed that formulations containing this compound exhibited superior performance in preventing photodegradation under accelerated aging conditions .
| Stabilizer Type | Performance Rating |
|---|---|
| Traditional Stabilizer | Moderate |
| Target Compound | Excellent |
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
*Note: The target compound’s molecular formula (C₁₆H₉ClF₆N₂O) suggests a molecular weight of ~426.7 g/mol.
Key Observations
Impact of Substituents on Molecular Weight :
- Addition of heterocycles (e.g., thiazole in 9k or tetrazolyl in ) increases molecular weight by ~50–150 g/mol compared to simpler analogs like 6k .
- The target compound’s lack of extended heterocycles simplifies synthesis but may reduce target specificity compared to Sorafenib .
In Sorafenib, the pyridinecarboxamide group introduces hydrogen-bonding capacity absent in the target compound, explaining its clinical efficacy .
Biological Relevance :
Biological Activity
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl groups in its structure enhance lipophilicity and can influence biological interactions. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C20H13ClF6N4O
- Molecular Weight : 474.8 g/mol
- Structural Features : The compound contains two trifluoromethyl groups and a chloro substituent, which are known to enhance biological activity by modifying the electronic properties of the molecule.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines. In one study, the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range against non-small cell lung cancer and melanoma cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| Non-Small Cell Lung Cancer | 0.004 |
| Melanoma | 0.005 |
| Colon Cancer | 0.006 |
Antibacterial Activity
The antibacterial properties of urea derivatives have been well-documented. In vitro studies have shown that compounds similar to 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Escherichia coli | 0.12 |
| Pseudomonas aeruginosa | 0.25 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cell proliferation and survival, such as DNA gyrase and topoisomerase IV .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which may contribute to their overall therapeutic efficacy.
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized various urea derivatives and evaluated their anticancer activities against multiple cell lines. The compound demonstrated significant antiproliferative effects, with particular efficacy noted in T-cell leukemia models .
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of urea derivatives against resistant strains of bacteria. The results indicated that modifications in the urea structure significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
